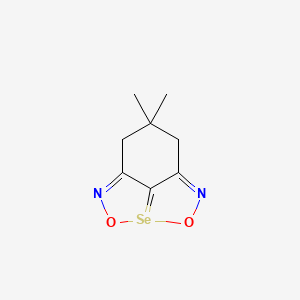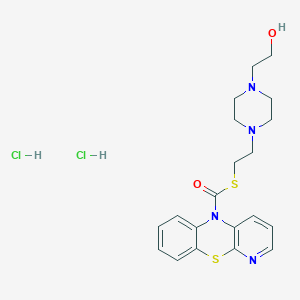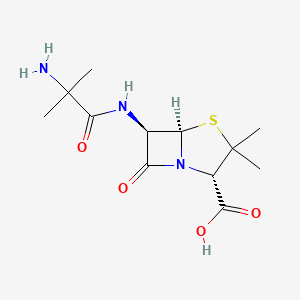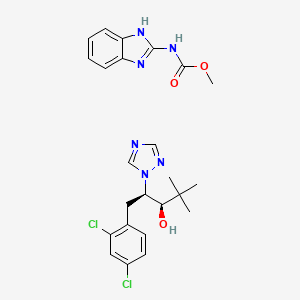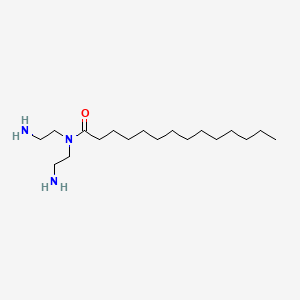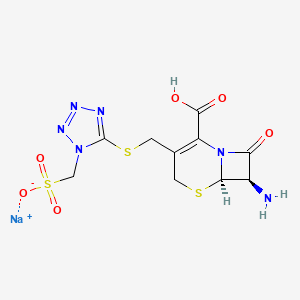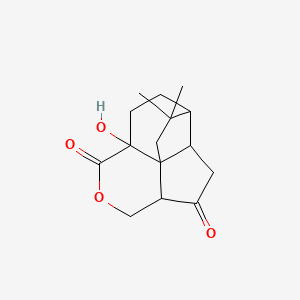
8-Hydroxyquadrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyquadrone is a naturally occurring sesquiterpene, first isolated from the fungus Aspergillus terreus. This compound is part of the quadrane family of sesquiterpenes, which are known for their distinctive bi- to tetracyclic ring systems and potent biological activities . The structure of this compound includes a hydroxyl group at the eighth position, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquadrone typically involves the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent . The process can be summarized as follows:
Reactants: o-aminophenol and acrolein (or an acrolein derivative).
Conditions: The reaction is carried out in an aqueous acid solution with an oxidizing agent such as o-nitrophenol.
Procedure: Gradual addition of a solution of o-nitrophenol in acrolein to an aqueous acid solution of o-aminophenol.
Yield: This method results in substantially increased yields of pure-grade this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxyquadrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the eighth position can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroxy form.
Substitution: Electrophilic aromatic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8-Hydroxyquadrone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its antimicrobial, anticancer, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 8-Hydroxyquadrone involves its ability to chelate metal ions, which plays a crucial role in its biological activities . The compound can form stable complexes with metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells. This chelation mechanism is particularly effective in inhibiting the growth of pathogens and cancer cells.
Molecular Targets and Pathways:
Metal Ion Chelation: Disrupts metal-dependent enzymes and processes.
Antioxidant Activity: Protects cells from oxidative stress by scavenging free radicals.
Enzyme Inhibition: Inhibits key enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
8-Hydroxyquadrone is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Isoquadrone: A structural isomer of quadrone with different biological activities.
6-Hydroxyisoquadrone: A hydroxylated derivative of isoquadrone with distinct chemical properties.
Uniqueness: The presence of the hydroxyl group at the eighth position in this compound enhances its metal-chelating ability and contributes to its potent biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
91682-93-8 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
9-hydroxy-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione |
InChI |
InChI=1S/C15H20O4/c1-13(2)7-14-9-5-11(16)10(14)6-19-12(17)15(14,18)4-3-8(9)13/h8-10,18H,3-7H2,1-2H3 |
Clave InChI |
QFYAMSVHGKUQAI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC23C4C1CCC2(C(=O)OCC3C(=O)C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


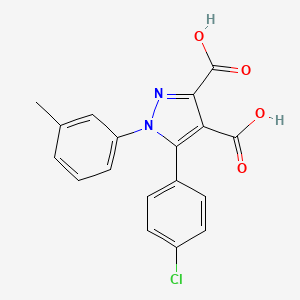
![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
